molecular formula C11H14O3 B13636413 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol

Katalognummer: B13636413
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: YJSJQULGWGBTGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 3 positions

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol typically involves the reaction of 2,3-dimethoxybenzyl chloride with a suitable cyclopropanation reagent. One common method is the use of diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropanol product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving cyclopropane rings.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.

In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds, such as:

    1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol: Similar structure but with methoxy groups at the 2 and 4 positions.

    1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 3 and 4 positions.

    1-(2,3-Dimethoxyphenyl)cyclopropane: Lacks the hydroxyl group on the cyclopropane ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(2,3-dimethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O3/c1-13-9-5-3-4-8(10(9)14-2)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3

InChI-Schlüssel

YJSJQULGWGBTGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C2(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.